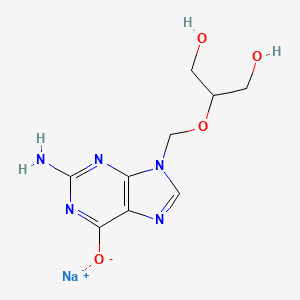

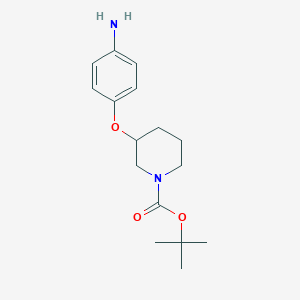

叔丁基-3-(4-氨基苯氧基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

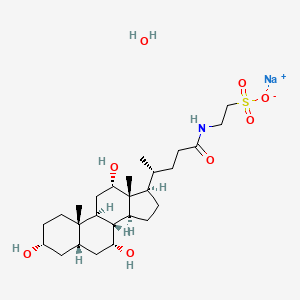

The compound tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various starting materials. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is a starting material for synthesizing a range of piperidine derivatives, as seen in the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which is further reacted with aromatic aldehydes to afford Schiff base compounds . Another example is the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which involves amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of piperidine derivatives. For example, the structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions to form new compounds. For instance, tert-butyl 4-oxopiperidine-1-carboxylate can be allylated to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for further chemical transformations . Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating the versatility of piperidine derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the stability and reactivity of the compounds . The molecular electrostatic potential and frontier molecular orbitals of these compounds can be studied using density functional theory (DFT) to reveal their physicochemical properties, as seen in the analysis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid .

科学研究应用

凡德他尼合成中的关键中间体

叔丁基-3-(4-氨基苯氧基)哌啶-1-羧酸酯是凡德他尼(一种治疗剂)合成中的关键中间体。它是通过一系列步骤合成的,包括酰化、磺化和取代,从哌啶-4-基甲醇开始。该过程突出了该化合物在靶向癌症治疗开发中的重要性,展示了一种方法学方法,确保了三个步骤的总收率为 20.2%,如 MS 和 1HNMR 所证实 (Wang, Wenhui, Tang, & Xu, 2015)。

克唑替尼中间体生产

另一个应用涉及合成叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,这是制造克唑替尼必不可少的中间体。该工艺以叔丁基-4-羟基哌啶-1-羧酸酯为起始原料,经过三个步骤实现了 49.9% 的收率。通过 MS 和 1HNMR 进行的结构确认强调了该化合物在生产生物活性化合物中的作用,突出了其在制药工业中的实用性 (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016)。

抗癌药物中间体合成

叔丁基-3-(4-氨基苯氧基)哌啶-1-羧酸酯也充当小分子抗癌药物的中间体。从哌啶-4-基甲醇通过亲核取代、氧化、卤化和消除反应等步骤进行的显着合成导致 71.4% 的高收率。这项工作强调了该化合物在开发新的抗癌疗法中的关键作用,特别是针对对细胞生长和存活至关重要的 PI3K/AKT/mTOR 通路 (Zhang, Ye, Xu, & Xu, 2018)。

安全和危害

属性

IUPAC Name |

tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-4-5-14(11-18)20-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZBDRFKBJLUTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634742 |

Source

|

| Record name | tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | |

CAS RN |

643087-95-0 |

Source

|

| Record name | tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。